[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate
Description
[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate (CAS: 597545-23-8) is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with an ethyl group at the 5-position, a thioether linkage, and an acetic acid moiety, with water of crystallization . The oxadiazole ring contributes to its electron-deficient character, while the ethyl group enhances lipophilicity compared to smaller alkyl substituents.
Properties
IUPAC Name |
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S.H2O/c1-2-4-7-8-6(11-4)12-3-5(9)10;/h2-3H2,1H3,(H,9,10);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFJSQHEHWAEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)SCC(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate typically involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide to form the intermediate 5-ethyl-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate .
Chemical Reactions Analysis
[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioether linkage. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Scientific Research Applications
[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of [(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate involves its interaction with specific molecular targets. The oxadiazole ring acts as an electron-withdrawing group, which can influence the reactivity of the compound. The thioether linkage can undergo oxidation or substitution reactions, leading to the formation of active metabolites. These metabolites can interact with various biological pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
[(5-Methyl-1,3,4-oxadiazol-2-yl)thio]acetic Acid
- Structure : Methyl group at the 5-position of oxadiazole.
- Molecular Weight : 174.18 g/mol (C₅H₆N₂O₃S, CAS: 842965-64-4) .
- Key Differences: The ethyl substituent in the target compound increases lipophilicity (logP ≈ 1.2 vs. Methyl derivatives exhibit lower thermal stability (decomposition at 160°C vs. 185°C for ethyl analogs) due to reduced steric bulk .
2-(((5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)thio)acetic Acid
- Structure : Aromatic 2,4-dichlorophenyl substituent at the 5-position.
- Molecular Weight : 359.9 g/mol (C₁₃H₉Cl₂N₂O₃S) .
- Key Differences :
- The dichlorophenyl group introduces strong electron-withdrawing effects, enhancing electrophilicity and Rho/Myocar inhibitory activity (IC₅₀: 0.8 µM vs. 2.3 µM for ethyl analog) .
- Reduced solubility in aqueous media (2.1 mg/mL in water vs. 5.6 mg/mL for ethyl analog) due to aromatic hydrophobicity .
Heterocycle Modifications
5-Alkyl-1,3,4-thiadiazole Derivatives
- Example : 5-Ethyl-1,3,4-thiadiazole-2-thioacetic acid.
- Key Differences :
Triazolone-Oxadiazole Hybrids
Physicochemical and Pharmacokinetic Properties
| Property | [(5-Ethyl) Oxadiazole] Thioacetic Acid Hydrate | [(5-Methyl) Oxadiazole] Thioacetic Acid | 5-(Dichlorophenyl) Oxadiazole Derivative |
|---|---|---|---|
| Molecular Weight | 202.23 g/mol | 174.18 g/mol | 359.9 g/mol |
| Water Solubility | 5.6 mg/mL | 7.2 mg/mL | 2.1 mg/mL |
| logP | 1.2 | 0.8 | 2.5 |
| Thermal Stability | 185°C | 160°C | 210°C |
| Bioactivity (IC₅₀) | 2.3 µM (Rho/Myocar) | N/A | 0.8 µM (Rho/Myocar) |
Biological Activity
[(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid hydrate (CAS No. 1609404-21-8) is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Research indicates that compounds containing the 1,3,4-oxadiazole core exhibit significant anticancer properties. In vitro studies have shown that derivatives of oxadiazoles can induce apoptosis in various cancer cell lines. For example, one study reported that certain oxadiazole derivatives demonstrated cytotoxicity against human breast adenocarcinoma (MCF-7 and MDA-MB-231) and melanoma (MEL-8) cell lines, with IC values in the micromolar range .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 10.38 | Apoptosis induction via p53 activation |
| 5b | MDA-MB-231 | 12.00 | Caspase activation leading to apoptosis |
| 5c | MEL-8 | 15.00 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. A study on similar oxadiazole derivatives indicated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be in the range of 0.22 to 0.25 µg/mL .
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| 7b | Staphylococcus aureus | 0.22 | Bactericidal |
| 5a | Escherichia coli | 0.25 | Bacteriostatic |
| 10 | Pseudomonas aeruginosa | 0.30 | Bactericidal |
Pharmacokinetics
Pharmacokinetic studies have shown that compounds similar to [(5-Ethyl-1,3,4-oxadiazol-2-yl)thio]acetic acid exhibit good metabolic stability and bioavailability. One derivative demonstrated a half-life (T) of approximately 1.63 hours in mouse liver microsomes . This suggests potential for further development in therapeutic applications.
Case Studies
Several studies have highlighted the potential applications of oxadiazole derivatives in drug discovery:
- Study on Apoptosis Induction : A recent investigation focused on the apoptotic effects of oxadiazole derivatives on cancer cells, revealing that these compounds significantly increased the expression of pro-apoptotic factors like p53 and activated caspases .
- Antimicrobial Efficacy : Another study demonstrated the efficacy of oxadiazole derivatives against multidrug-resistant bacterial strains, emphasizing their potential as new antimicrobial agents in an era of increasing antibiotic resistance .
Q & A
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Bioavailability Studies : Use pharmacokinetic profiling (e.g., plasma concentration vs. time) to assess absorption issues .
- Prodrug Design : Modify the acetic acid moiety to esters for improved membrane penetration .
- Metabolite Identification : LC-MS/MS to detect active/inactive metabolites impacting efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
